对羟基苯基丙酸

描述

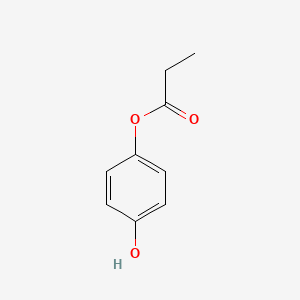

P-Hydroxyphenyl propanoate, also known as 4-hydroxyphenyl propionic acid or 4-HPA, is an ester compound derived from phenylalanine, an essential amino acid. It is a white crystalline powder and is used as a pharmaceutical intermediate .

Synthesis Analysis

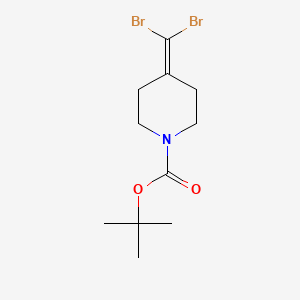

The synthesis of p-Hydroxyphenyl propanoate involves the Williamson etherification of methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane . This process results in the formation of dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate .Molecular Structure Analysis

The molecular formula of p-Hydroxyphenyl propanoate is C9H10O3 . The molecular weight is 166.17 .Physical and Chemical Properties Analysis

P-Hydroxyphenyl propanoate is a white crystalline powder. It is soluble in water, ethanol, and ether. The copolyesters synthesized from it have Tg values of 59–81 °C, and melting points of 161–172 °C .科学研究应用

聚苯并恶嗪的可再生结构单元

3-(4-羟基苯基)丙酸,或苯乙酸(PA),是一种天然存在的酚类化合物,被探索作为聚苯并恶嗪的可再生结构单元。它增强了带有 -OH 的分子对苯并恶嗪环形成的反应性,为苯酚提供了一种可持续的替代品,用于为带有脂肪族 -OH 的分子或大分子提供苯并恶嗪的特定性质。这种方法对材料科学应用具有重要意义 (阿塞里纳·特雷霍-马钦等人,2017 年)。

纤维素织物的阻燃性

3-(羟基苯基膦酰基)丙酸 (HPPA) 已被广泛用作聚对苯二甲酸乙二酯 (PET) 的阻燃剂,最近还被探索用于纤维素织物。HPPA 与甘油缩水甘油醚 (GPE) 结合使用,赋予纤维素纤维显着的阻燃性。这一发展为纤维素材料提供了一种有前景的无甲醛、基于磷的阻燃剂方法 (张连平等人,2008 年)。

用于局部护肤的抗衰老成分

已经开发出一种制造 3-(4-羟基苯基)丙酸酰胺(苯乙酰胺)的方法,用于抗衰老护肤成分。由于其生物学特性,苯乙酰胺被用于表现出显着抗衰老效果的配方中,特别是在预防皮肤皱纹方面。这一发展强调了该化合物在化妆品和皮肤病学中的应用 (达柳什·瓦夫日尼亚克等人,2016 年)。

安全和危害

未来方向

P-Hydroxyphenyl propanoate has been identified as a potential bio-based platform chemical due to its high demand and low environmental impact. It has been used in the synthesis of bio-sourced aliphatic–aromatic copolyesters, which have shown good degradability and low ecotoxicity . These copolyesters could potentially replace non-degradable petrochemical-based plastics in the future .

作用机制

Target of Action

The primary target of p-Hydroxyphenyl propanoate is the enzyme 3-(3-hydroxyphenyl)propanoate hydroxylase . This enzyme catalyzes the chemical reaction involving 3-(3-hydroxyphenyl)propanoate . It plays a crucial role in the metabolic processes of the compound.

Mode of Action

p-Hydroxyphenyl propanoate interacts with its target enzyme, 3-(3-hydroxyphenyl)propanoate hydroxylase, to undergo a series of chemical reactions . The interaction results in the hydroxylation of the compound, leading to the formation of 3-(2,3-dihydroxyphenyl)propanoate .

Biochemical Pathways

The compound is involved in the phenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of p-Hydroxyphenyl propanoate is currently limited. It is known that the compound is soluble in chloroform and methanol , which may influence its absorption and distribution in biological systems.

Result of Action

The action of p-Hydroxyphenyl propanoate leads to the formation of 3-(2,3-dihydroxyphenyl)propanoate This transformation is part of the metabolic processes involving the compound

Action Environment

The action of p-Hydroxyphenyl propanoate can be influenced by various environmental factors. For instance, in the context of biodegradable polyesters, the compound’s degradation can be influenced by the presence of microorganisms such as bacteria, fungi, or algae found in the environment . The presence of easily hydrolyzable bonds in the compound’s structure can facilitate its degradation in a relatively short time under the action of these microorganisms .

生化分析

Biochemical Properties

p-Hydroxyphenyl Propanoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the phenylpropanoid metabolism pathway . This pathway is crucial for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Cellular Effects

p-Hydroxyphenyl Propanoate can influence cell function and cellular processes. For example, it has been found to modulate plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation .

Molecular Mechanism

At the molecular level, p-Hydroxyphenyl Propanoate exerts its effects through various mechanisms. It has been reported to elevate the levels of auxin expression and signaling, thereby influencing plant growth . It also induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Metabolic Pathways

p-Hydroxyphenyl Propanoate is involved in the phenylpropanoid metabolism pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

属性

IUPAC Name |

(4-hydroxyphenyl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICLCIIIUOCDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308223 | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-34-9 | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

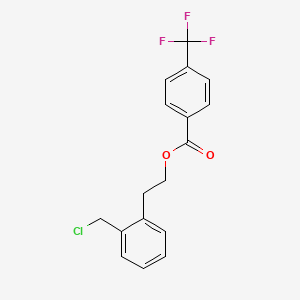

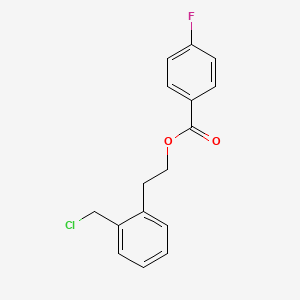

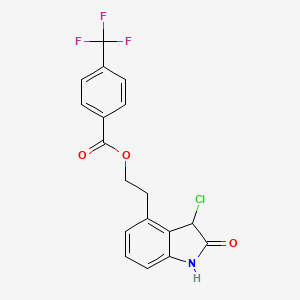

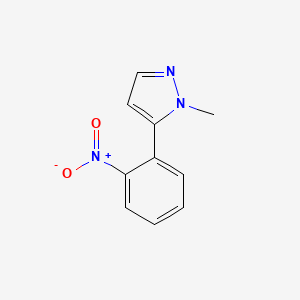

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)

![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)

![4-(chloromethyl)-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3041488.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)

![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)